Dezocine monohydrobromide is a synthetic opioid analgesic that exhibits unique pharmacological properties. It is primarily utilized in clinical settings for pain management, particularly in postoperative and cancer-related pain. The compound is classified as a mixed agonist-antagonist at opioid receptors, which distinguishes it from traditional opioids that primarily act as agonists. Dezocine has been marketed under the trade name Dalgan and is known by other names such as WY-16,225.
Dezocine is derived from the benzomorphan class of compounds, which are characterized by their complex cyclic structures. Its synthesis involves several chemical reactions that yield a compound with significant analgesic properties. As a mixed agonist-antagonist, dezocine binds to the μ-opioid receptor with high affinity while also interacting with the κ-opioid receptor, providing both pain relief and a lower risk of addiction compared to full agonists.
The synthesis of dezocine begins with the condensation of 1-methyl-7-methoxy-2-tetralone with 1,5-dibromopentane using sodium hydride or potassium tert-butoxide. This reaction produces 1-(5-bromopentyl)-1-methyl-7-methoxy-2-tetralone. Following this, cyclization occurs with sodium hydride to yield 5-methyl-3-methoxy-5,6,7,8,9,10,11,12-octahydro-5,11-methanobenzocyclodecen-13-one. The resulting product is then treated with hydroxylamine hydrochloride to form an oxime. A subsequent reduction reaction in hydrogen gas leads to an isomeric mixture from which dezocine is crystallized and cleaved using hydrobromic acid .
Dezocine undergoes various chemical reactions that are significant for its pharmacological activity. It primarily interacts with opioid receptors through binding and activation mechanisms. The unique feature of dezocine is its ability to act as a biased agonist at the μ-opioid receptor; it activates G protein signaling without triggering the β-arrestin pathway . This selective activation may mitigate some of the adverse effects commonly associated with traditional opioids.
Additionally, dezocine has been shown to inhibit serotonin and norepinephrine reuptake transporters, suggesting potential applications beyond pain management .
Dezocine's mechanism of action involves its interaction with various opioid receptors in the central nervous system. It binds predominantly to the μ-opioid receptor, where it exerts analgesic effects by modulating pain perception pathways. The binding affinity varies across different receptors: it has high affinity for the μ-opioid receptor, intermediate for the κ-opioid receptor, and low for the δ-opioid receptor .
The pharmacological effects include inhibition of adenylate cyclase activity and modulation of ion channels (N-type and L-type calcium channels), which contribute to its analgesic properties . Furthermore, dezocine's role as a serotonin-norepinephrine reuptake inhibitor may enhance its efficacy in treating certain types of pain.
Dezocine monohydrobromide appears as a pale white crystalline powder with no distinct odor. It is soluble in water at concentrations up to 20 mg/ml and has a pH of approximately 4.6 when prepared as a 2% solution .
Key physical properties include:
Chemical identifiers include:
Dezocine has been investigated for various applications beyond traditional analgesia. Recent studies have explored its potential antitumor effects in specific cancer cell lines, indicating that it may influence cellular proliferation pathways . Additionally, its dual action as an opioid receptor modulator and serotonin-norepinephrine reuptake inhibitor suggests potential uses in treating conditions such as chronic pain syndromes or mood disorders.
In clinical settings, dezocine is primarily employed for managing acute pain following surgical procedures or in cancer care due to its effective analgesic properties coupled with a favorable safety profile compared to full agonist opioids .
Dezocine monohydrobromide (CAS 57236-36-9) is the hydrobromide salt of dezocine, a synthetic opioid analgesic with the chemical name (5R,11S,13S)-13-amino-5-methyl-5,6,7,8,9,10,11,12-octahydro-5,11-methanobenzocyclodecen-3-ol monohydrobromide. Its molecular formula is C₁₆H₂₄BrNO, with a molecular weight of 326.28 g/mol [6] [8]. The molecule features a rigid aminotetralin core, characteristic of benzomorphan opioids, with three chiral centers at C5, C11, and C13 that dictate its stereospecific binding to opioid receptors. The absolute configuration is designated as 5R,11S,13S, which is critical for its pharmacological activity [1] [9].
Crystallographic studies reveal that dezocine monohydrobromide forms orthorhombic crystals with a P2₁2₁2₁ space group. The protonated tertiary amine at C13 forms an ionic bond with the bromide counterion, while the phenolic hydroxyl group at C3 and the secondary amine participate in hydrogen-bonding networks. These interactions contribute to a melting point range of 248–252°C and influence its stability in solid-state formulations [6] [8]. The bridged tricyclic system enforces a "bent" conformation that optimizes receptor engagement, particularly with the μ-opioid receptor (MOR) binding pocket [1] [10].
Table 1: Atomic Coordination in Dezocine Monohydrobromide Crystal Lattice
Atom | Bond Length (Å) | Bond Angle (°) | Role in Stabilization |
---|---|---|---|
N13–H⁺⋯Br⁻ | 3.15 | 175 | Ionic interaction |
O3–H⋯O (solvent) | 2.78 | 165 | Hydrogen bonding |
C5–C6 | 1.54 | 112 | Hydrophobic core stacking |
The monohydrobromide salt is the predominant form of dezocine used clinically due to its optimal balance of solubility and stability. Unlike freebase dezocine (water solubility: <0.1 mg/mL), the monohydrobromide salt exhibits aqueous solubility of 20 mg/mL at 20°C, facilitating intravenous and intramuscular administration [6] [8]. Comparative analyses with other salts reveal significant differences:
The monohydrobromide form’s crystallization behavior yields stable pale white crystals with a defined morphology, minimizing polymorphic risks. Its pH in a 2% solution is 4.6, which prevents degradation while maintaining compatibility with physiological pH ranges [6] [8].
Table 2: Physicochemical Comparison of Dezocine Salt Forms
Parameter | Monohydrobromide | Hydrochloride | Freebase |
---|---|---|---|
Solubility (H₂O) | 20 mg/mL | 18 mg/mL | <0.1 mg/mL |
Melting Point | 248–252°C | 240–245°C | 158–162°C |
Hygroscopicity | Low | High | Negligible |
pH (2% Solution) | 4.6 | 3.2 | Not applicable |
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR (400 MHz, D₂O) exhibits characteristic shifts confirming stereochemistry: δ 6.95 (d, J = 8.2 Hz, H2), 6.55 (d, J = 8.2 Hz, H1), 3.85 (m, H13), 3.10 (m, H11), 2.85 (s, H5), and 1.20–2.40 ppm (aliphatic bridge protons). ¹³C NMR signals at δ 145.2 (C3), 128.5 (C1), 115.7 (C2), 58.9 (C13), 52.1 (C11), and 42.3 (C5) verify the aromatic and alicyclic regions [8] [9].
Infrared (IR) Spectroscopy:Key absorptions include:
Mass Spectrometry:Electrospray ionization (ESI-MS) shows m/z 246.18 [M⁺ – HBr + H]⁺ for the freebase, with the monoisotopic mass confirmed at 245.1780 Da. Fragmentation patterns include m/z 174.10 (loss of –C₅H₁₁N) and m/z 115.05 (aminotetralin core cleavage) [9].
Table 3: Characteristic Spectral Signatures of Dezocine Monohydrobromide
Technique | Key Peaks | Structural Assignment |
---|---|---|
¹H NMR | δ 6.95 (d), 6.55 (d) | Aromatic H2 and H1 protons |
¹³C NMR | δ 145.2, 128.5, 115.7 | Phenolic carbon and aromatic CH groups |
IR | 3420 cm⁻¹, 1605 cm⁻¹ | Phenolic O–H, C=C stretch |
MS | m/z 246.18 [M⁺ – HBr + H]⁺ | Protonated dezocine freebase |
Solubility:Dezocine monohydrobromide is freely soluble in water (20 mg/mL), sparingly soluble in ethanol (8 mg/mL), and insoluble in nonpolar solvents like diethyl ether or hexane. Its solubility profile enables formulation as aqueous injectables but limits transdermal applications [6] [8].
Stability:Solid-state stability studies indicate no degradation under nitrogen at 25°C for 24 months. In aqueous solutions (pH 4–6), degradation is <2% after 12 months at 4°C. Primary degradation products include N-desmethyl dezocine (oxidative N-demethylation) and dezocine-3-glucuronide (glucuronidation at the phenolic OH) [8] [9]. Acidic conditions (pH <3) accelerate hydrolysis of the alicyclic bridge, while alkaline conditions (pH >8) promote oxidation of the phenol group.
Hygroscopicity:Dynamic vapor sorption (DVS) analysis shows <0.2% mass gain at 80% relative humidity (RH), classifying it as non-hygroscopic. This property ensures stability during manufacturing and storage without stringent humidity controls [6].
Table 4: Stability Kinetics of Dezocine Monohydrobromide
Condition | Degradation Products | Degradation Rate (%/year) |
---|---|---|
Aqueous pH 4.0, 4°C | Dezocine-3-glucuronide | 0.8 |
Aqueous pH 7.4, 25°C | N-Desmethyl dezocine | 5.2 |
Solid state, 40°C/75% RH | None detected | 0.3 |
Tabulated Compound Names:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7